molecular formula C6H6ClNO B097518 2-Chloro-4-methoxypyridine CAS No. 17228-69-2

2-Chloro-4-methoxypyridine

Cat. No. B097518
CAS RN: 17228-69-2
M. Wt: 143.57 g/mol
InChI Key: PMTPFBWHUOWTNN-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyridine is a compound that is part of the pyridine family, characterized by the presence of a chlorine atom and a methoxy group attached to the pyridine ring. The specific position of these substituents on the ring can significantly influence the compound's physical, chemical, and spectral properties.

Synthesis Analysis

The synthesis of related chloro-methoxypyridine compounds involves various chemical reactions, including N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination. For instance, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine was synthesized from 2,3,5-trimethylpyridine through a series of these reactions, with an overall yield of 63.6% . Another example is the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile using Vilsmeier–Haack chlorination . These methods demonstrate the versatility and reactivity of the pyridine ring when substituted with chloro and methoxy groups.

Molecular Structure Analysis

X-ray analysis has been used to determine the solid-state structure of related compounds, revealing that even small changes in the substitution pattern can lead to significant differences in molecular geometry . The presence of substituents like chlorine and methoxy groups can also influence the formation of hydrogen bonds and aromatic π-π stacking interactions, which are crucial for the compound's stability and reactivity .

Chemical Reactions Analysis

The reactivity of chloro-methoxypyridine compounds varies with different substituents and reaction conditions. For example, 5-chloro-2,4-dihydroxypyridine exhibits different reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid . The presence of a chloroethyl group in 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine allows for the compound to readily split off hydrogen chloride under mild conditions, leading to the formation of derivatives of 2,3-dihydro-5-azabenzofuran .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-methoxypyridine compounds are influenced by their molecular structure. The vibrational frequencies of these compounds can be determined experimentally using FTIR and FT-Raman spectroscopy and compared with theoretical frequencies computed by DFT gradient calculations . The electronic spectrum can be determined by TD-DFT methods and compared with observed spectra . The effects of solvents on the emission spectra of these compounds have been investigated, showing variations in protic and aprotic solvents . These studies highlight the importance of substituents and solvent interactions in determining the properties of chloro-methoxypyridine compounds.

Scientific Research Applications

Pyridyne Precursor

2-Chloro-4-methoxypyridine has been developed as a practical precursor to 2,3-pyridyne, a reactive intermediate in organic synthesis. It reacts regioselectively with certain furans, demonstrating its utility in synthetic chemistry (Walters, Carter, & Banerjee, 1992).

Lithiation Studies

It's been used to study lithiation pathways with LDA and LTMP, revealing the importance of certain protons on the pyridine nucleus for complete C-3 lithiation. This research helps understand the mechanisms of lithiation in organic compounds (Gros, Choppin, & Fort, 2003).

Spectroscopic Analysis

Density Functional Theory (DFT) studies have been conducted on 2-Chloro-4-methoxypyridine, analyzing its vibrational and electronic spectra. This provides insights into the compound's structural and spectral characteristics, crucial for material science applications (Arjunan, Isaac, Rani, Mythili, & Mohan, 2011).

Fluorophore Synthesis

The compound has been used in synthesizing fluorescent materials. These materials show high fluorescence quantum yields, making them potentially useful in imaging and sensing applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Cyclometallated Complex Syntheses

It aids in the efficient synthesis of cyclometallated chloridoplatinum complexes. These complexes have potential applicative purposes in various fields like catalysis and materials science (Godbert, Pugliese, Aiello, Bellusci, Crispini, & Ghedini, 2007).

p-Methoxybenzylation Method

A method for p-methoxybenzylation of hydroxy groups using a derivative of 2-Chloro-4-methoxypyridine has been developed, showcasing its use in organic synthesis (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).

Electrochemical Functionalization

The compound has been used in the functionalization of glassy carbon electrodes. This research is significant in developing electrochemical sensors and devices (Shul, Ruiz, Rochefort, Brooksby, & Bélanger, 2013).

Safety And Hazards

2-Chloro-4-methoxypyridine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTPFBWHUOWTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365830
Record name 2-Chloro-4-methoxypyridine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxypyridine

CAS RN

17228-69-2
Record name 2-Chloro-4-methoxypyridine
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Record name 2-Chloro-4-methoxypyridine
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Record name 2-Chloro-4-methoxypyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Methoxy-2-pyridone (10) (0.805 g, 6.43 mmol) and freshly distilled POCl3 (8 mL) were heated at reflux for 15 h. Excess POCl3 was removed in vacuo and the resultant viscous oil was cooled in ice and carefully neutralised with saturated NaHCO3 solution. The mixture was extracted with EtOAc (×3) and the extracts were worked up in the standard manner to give a brown oil. This material was partially purified by vacuum distillation in a Kugelrohr apparatus (100° C., 0.07 mm Hg). The distillate was triturated with petroleum ether and a white precipitate was filtered off. The filtrate was concentrated and final purification by flash chromatography on silica gel using 30% EtOAc/hexanes as the eluant gave 2-chloro-4-methoxypyridine (11) as a colourless oil (0.586 g, 63%).
Quantity
0.805 g
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
M Forchiassin, G Illuminati… - Journal of Heterocyclic …, 1969 - Wiley Online Library
… observations (14a, 14b) the reactions of the compounds studied give the expected products and follow regular second order kinetics with the exception of 2-chloro-4-methoxypyridine …
Number of citations: 15 onlinelibrary.wiley.com
MA Walters, JJ Shay - Tetrahedron letters, 1995 - Elsevier
… We have shown that 3-bromo-2-chloro-4-methoxypyridine can serve as a practical 2,3-… first of these two methods involved directed deprotonation7 of 2-chloro-4-methoxypyridine …
Number of citations: 29 www.sciencedirect.com
SC Lee, YS Kim - 한국정보디스플레이학회: 학술대회논문집, 2008 - koreascience.kr
… 2-chloro-4-methoxypyridine (1 eq.) and 3,5Bis(trifluoromethyl)-phenylboronic acid (1.05 eq.) and tetrakistriphenylphospine palladium (0.196g, 0.17mmol) were dissolved in a mixture of …
Number of citations: 0 koreascience.kr
SC Lee, YS Kim - Molecular Crystals and Liquid Crystals, 2008 - Taylor & Francis
In this study, a new Ir(III) complex containing 2-(3′,5′-bistrifluoromethyl phenyl)-4-methoxypyridine have been synthesized and characterized for efficient blue organic light-emitting …
Number of citations: 8 www.tandfonline.com
SJ Connon, AF Hegarty - European Journal of Organic …, 2004 - Wiley Online Library
… The solution was stirred at −78 C for 20 min, and 2-chloro-4-methoxypyridine (0.363 g, 2.53 mmol) in THF (2 mL) was added by syringe. After stirring for a further 20 min, furan (3.7 mL, …
MA Walters, PH Carter, S Banerjee - Synthetic communications, 1992 - Taylor & Francis
… When the flask had cooled it was charged with 55 mg (0.25 mmol) of 3-bromo-2-chloro-4-methoxypyridine and 4.0 mL of dry ether under a blanket of argon. The resulting solution was …
Number of citations: 10 www.tandfonline.com
IR Laskar, SF Hsu, TM Chen - Polyhedron, 2005 - Elsevier
The cyclometallated ligand 2-(4′,6-difluorophenyl)-4-methoxypyridine (F 2 MeOppyH), whose complexes with iridium(III) emit bright blue to green light, was synthesized in five …
Number of citations: 82 www.sciencedirect.com
SW Park, HW Ham, YS Kim - Molecular Crystals and Liquid …, 2011 - Taylor & Francis
… DFOMeppy was obtained from the reaction of 2-Chloro-4-methoxypyridine with the corresponding 2,4-difluorophenyl-boronic acid by Suzuki coupling. 2-Chloro-4-methoxypyridine (0.72 …
Number of citations: 3 www.tandfonline.com
GJ Kontoghiorghes - Biochimica et Biophysica Acta (BBA)-General …, 1987 - Elsevier
… -N-oxide was prepared from the acid hydrolysis [6] (20% HCI, 105C, 13 h) of 2,4-dimethoxypyridine-N-oxide [18]; 2-hydroxy-4-methoxypyridine-N-oxide from 2-chloro-4-methoxypyridine…
Number of citations: 21 www.sciencedirect.com
M Lainchbury, TP Matthews, T McHardy… - Journal of medicinal …, 2012 - ACS Publications
… NIS (25.3 g, 107 mmol) was added portion wise at rt to a solution of 2-chloro-4-methoxypyridine 48 (15.35 g, 107 mmol) in H 2 SO 4 (76 mL). The mixture was heated and stirred at 55 C …
Number of citations: 44 pubs.acs.org

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